6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and aldehydes.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Benzoylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction.
Cross-Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Cross-Coupling: Formation of biaryl compounds.
Scientific Research Applications
6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme inhibition and receptor binding.
Material Science: Utilized in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, leading to disruption of DNA replication and cell division.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinolines: These compounds have a single fluorine atom and exhibit similar biological activities.
4-Methylquinolines: These compounds have a methyl group at the 4-position and are used in similar applications.
Benzoylquinolines: These compounds have a benzoyl group and are studied for their medicinal properties.
Uniqueness
6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine atoms and the methoxyphenylmethyl group, which enhance its biological activity and stability compared to other quinoline derivatives.
Properties
IUPAC Name |
6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-15-3-7-17(8-4-15)24(29)21-14-28(13-16-5-9-19(31-2)10-6-16)23-20(25(21)30)11-18(26)12-22(23)27/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVYDUSQGQJIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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